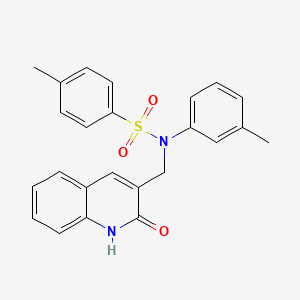
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methylbenzamide, also known as EHP-101, is a synthetic compound that has shown potential in treating various neurological disorders. It is a small molecule that acts as a dual PPARγ and CB2 agonist, which means it can activate two different receptors in the body.
Wirkmechanismus
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methylbenzamide acts as a dual PPARγ and CB2 agonist, which means it can activate two different receptors in the body. PPARγ is a nuclear receptor that plays a crucial role in regulating inflammation and immune responses, while CB2 is a cannabinoid receptor that is involved in pain modulation and immune function. By activating these receptors, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methylbenzamide can reduce inflammation and protect neurons from damage, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methylbenzamide has been shown to have anti-inflammatory and neuroprotective effects in various animal models of neurological disorders. It can reduce the production of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines, which can help to reduce inflammation in the brain. In addition, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methylbenzamide can protect neurons from damage and improve their function, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methylbenzamide in lab experiments is that it has been shown to be well-tolerated in animal models, with no significant adverse effects reported. This makes it a safe and reliable compound for further research. However, one limitation of using N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methylbenzamide is that it may have off-target effects on other receptors in the body, which may complicate its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methylbenzamide. One area of interest is its potential to treat other neurological disorders, such as Parkinson's disease and amyotrophic lateral sclerosis. Another area of interest is its potential to improve cognitive function and memory, which may have implications for treating Alzheimer's disease. In addition, further research is needed to better understand the mechanism of action of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methylbenzamide and its potential off-target effects.
Synthesemethoden
The synthesis of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methylbenzamide involves several steps, including the reaction of 2-hydroxy-7-methylquinoline with ethyl bromoacetate, followed by the reaction of the resulting ethyl 2-(2-(7-methyl-2-oxoquinolin-3(2H)-yl)ethyl)acetate with 4-methylbenzoyl chloride. The final product is obtained after the removal of the protecting group. The synthesis of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methylbenzamide has been optimized to increase yield and purity, making it suitable for further research.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methylbenzamide has been studied extensively for its potential therapeutic effects on various neurological disorders, including multiple sclerosis, Huntington's disease, and neuropathic pain. It has been shown to have anti-inflammatory and neuroprotective properties, which make it a promising candidate for treating these conditions. In addition, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methylbenzamide has been investigated for its potential to improve cognitive function and memory, making it a potential treatment for Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-ethyl-4-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-23(21(25)16-8-5-14(2)6-9-16)13-18-12-17-10-7-15(3)11-19(17)22-20(18)24/h5-12H,4,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEYALAUHWDRRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7706040.png)

![2-[(4-Chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetamide](/img/structure/B7706056.png)
